![molecular formula C17H18N2O4S B048296 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 123296-94-6](/img/structure/B48296.png)
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is a chemical compound that has been the subject of extensive scientific research. This compound has shown potential in various applications, including its use in the development of new drugs and as a tool for scientific investigation in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is related to its ability to inhibit the activity of enzymes. Specifically, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in various cellular processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- are related to its ability to inhibit the activity of protein kinase C. This inhibition can lead to a variety of effects, including changes in cell growth and differentiation, as well as alterations in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- in lab experiments is its ability to inhibit the activity of protein kinase C. This can be useful in studying the function of this enzyme and its role in various cellular processes. However, one limitation of using this compound is that its effects may not be specific to protein kinase C and may also affect other enzymes or cellular processes.
Direcciones Futuras
There are several potential future directions for research on 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-. One area of interest is the development of new drugs based on this compound's ability to inhibit the activity of protein kinase C. Additionally, further research is needed to fully understand the specific effects of this compound on cellular processes and to identify any potential side effects or limitations of its use. Finally, there may be potential applications for this compound in the study of other enzymes or cellular processes beyond protein kinase C.
Métodos De Síntesis
The synthesis of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- can be achieved through a multi-step process. One such method involves the reaction of 8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reduced using hydrogen gas and a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The compound 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- has been the subject of a significant amount of scientific research. One area of research has focused on its potential as a tool for investigating biochemical and physiological processes. Specifically, this compound has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme function.
Propiedades
Número CAS |
123296-94-6 |
|---|---|
Nombre del producto |
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- |
Fórmula molecular |
C17H18N2O4S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6-[(4-methylphenyl)sulfonylamino]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-11-4-6-14(7-5-11)24(22,23)19-13-9-12-3-2-8-18-16(12)15(10-13)17(20)21/h4-7,9-10,18-19H,2-3,8H2,1H3,(H,20,21) |
Clave InChI |
UVTLPTNPWSLMAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
Sinónimos |
8-QUINOLINECARBOXYLIC ACID, 1,2,3,4-TETRAHYDRO-6-[[(4-METHYLPHENYL)SULFONYL]AMINO]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





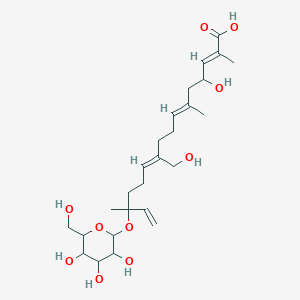
![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
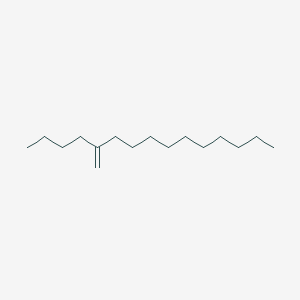
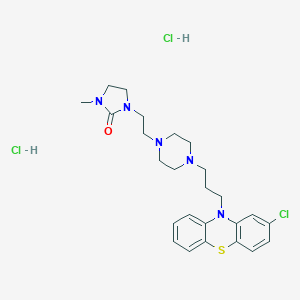
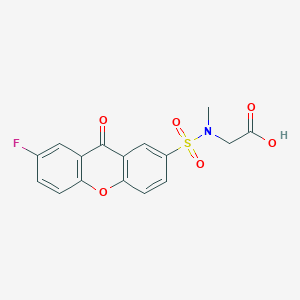
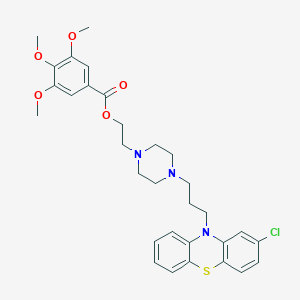
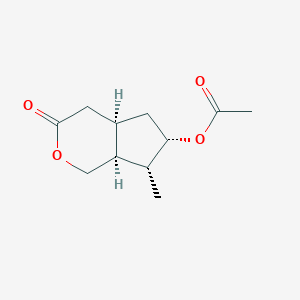
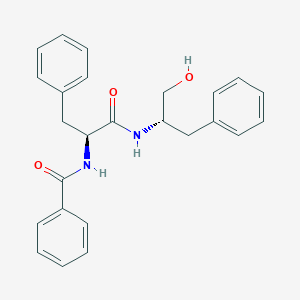
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
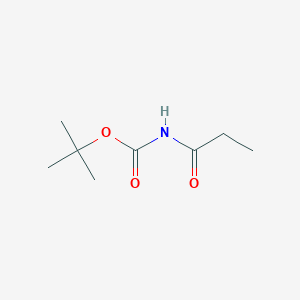
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)